REACTION_CXSMILES
|
Cl.Cl.[CH3:3][N:4]1[CH2:13][C:12]2([CH2:15][CH2:14]2)[C:11]2[C:6](=[CH:7][C:8]([NH2:16])=[CH:9][CH:10]=2)[CH2:5]1.[OH-].[Na+].CO>C(Cl)(Cl)Cl>[CH3:3][N:4]1[CH2:13][C:12]2([CH2:15][CH2:14]2)[C:11]2[C:6](=[CH:7][C:8]([NH2:16])=[CH:9][CH:10]=2)[CH2:5]1 |f:0.1.2,3.4|
|
Name
|
2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1CC2=CC(=CC=C2C2(C1)CC2)N
|
Name
|
|
Quantity
|
19 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.8 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.6 L
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with chloroform (9.5 L)
|
Type
|
WASH
|
Details
|
Combined chloroform layers were washed with 5% aqueous NaCl (9.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate (3.8 kg) for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Sodium sulfate was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform (3.8 L)
|
Type
|
WASH
|
Details
|
Combined filtrate and washing
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude oil
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC(=CC=C2C2(C1)CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |